molecular formula C21H13Cl3N2O2 B4891001 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide

Cat. No.: B4891001
M. Wt: 431.7 g/mol
InChI Key: XDXATGHAOJNPGR-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a benzamide moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Chlorine Atoms: Chlorination of the benzoxazole ring is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with 2,3-dichlorophenyl Group: This step involves a nucleophilic substitution reaction where the benzoxazole derivative reacts with 2,3-dichlorophenylamine.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with 4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, leading to amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or benzamide rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, reduced benzoxazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, while the benzamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

  • 2-chloro-N-(2,3-dichlorophenyl)-4-nitrobenzamide
  • 2-chloro-N-(2,3-dichlorophenyl)-4-methylbenzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., nitro vs. methyl groups) can significantly alter the chemical and biological properties.
  • Unique Features: The specific arrangement of chlorine atoms and the benzoxazole ring in 2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide contributes to its unique reactivity and potential applications.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-5-7-13(16(23)9-11)20(27)25-12-6-8-18-17(10-12)26-21(28-18)14-3-2-4-15(22)19(14)24/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXATGHAOJNPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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